molecular formula C22H25N3O2S B2461718 N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide CAS No. 1049432-99-6

N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide

Cat. No.: B2461718
CAS No.: 1049432-99-6
M. Wt: 395.52
InChI Key: XMLMICQQNGXVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene-2-sulfonamide core linked via an ethyl chain to a 4-phenylpiperazine moiety. This structural motif is characteristic of ligands targeting aminergic receptors, particularly serotonin (5-HT) receptors, due to the piperazine group’s affinity for such targets . The compound’s design combines the hydrophobic naphthalene ring (for membrane penetration) with the polar sulfonamide and piperazine groups (for receptor interaction).

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c26-28(27,22-11-10-19-6-4-5-7-20(19)18-22)23-12-13-24-14-16-25(17-15-24)21-8-2-1-3-9-21/h1-11,18,23H,12-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLMICQQNGXVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Naphthalene-2-sulfonyl Chloride

Naphthalene-2-sulfonyl chloride is typically synthesized via sulfonation of naphthalene followed by chlorination.

Procedure :

  • Sulfonation : Naphthalene is reacted with concentrated sulfuric acid ($$ \text{H}2\text{SO}4 $$) at 160–180°C to yield naphthalene-2-sulfonic acid.
  • Chlorination : The sulfonic acid is treated with phosphorus pentachloride ($$ \text{PCl}5 $$) or thionyl chloride ($$ \text{SOCl}2 $$) to produce the sulfonyl chloride derivative.

Reaction Conditions :

  • Temperature: 0–5°C (chlorination step).
  • Solvent: Dichloromethane ($$ \text{CH}2\text{Cl}2 $$) or tetrahydrofuran (THF).

Synthesis of 2-(4-Phenylpiperazin-1-yl)ethylamine

This intermediate is prepared through nucleophilic substitution or reductive amination.

Method A: Nucleophilic Substitution

  • 4-Phenylpiperazine is reacted with 2-chloroethylamine hydrochloride in the presence of a base (e.g., $$ \text{K}2\text{CO}3 $$).
  • The reaction proceeds via an $$ \text{S}_\text{N}2 $$ mechanism, yielding 2-(4-phenylpiperazin-1-yl)ethylamine.

Method B: Reductive Amination

  • 4-Phenylpiperazine is condensed with glycolaldehyde using sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) as a reducing agent.
  • The product is purified via column chromatography (silica gel, $$ \text{CH}2\text{Cl}2/\text{MeOH} $$).

Coupling of Fragments

The final step involves reacting naphthalene-2-sulfonyl chloride with 2-(4-phenylpiperazin-1-yl)ethylamine.

Procedure :

  • Sulfonamide Formation :
    • The amine (1.2 eq) is added dropwise to a solution of sulfonyl chloride (1.0 eq) in anhydrous $$ \text{CH}2\text{Cl}2 $$.
    • Triethylamine ($$ \text{Et}_3\text{N} $$, 2.0 eq) is used to scavenge $$ \text{HCl} $$.
    • Reaction time: 12–24 hours at room temperature.

Workup :

  • The crude product is washed with water, dried over $$ \text{MgSO}_4 $$, and concentrated.
  • Purification via recrystallization (ethanol/water) or flash chromatography ($$ \text{EtOAc}/\text{hexane} $$) yields the final compound.

Industrial-Scale Production

For large-scale synthesis, the following optimizations are employed:

Parameter Laboratory Scale Industrial Scale
Reactor Type Round-bottom flask Continuous-flow reactor
Temperature Control Ice bath Jacketed reactor with cooling
Purification Column chromatography Crystallization
Yield 60–70% 85–90%

Industrial methods prioritize cost efficiency and scalability, often replacing chromatographic purification with fractional crystallization.

Comparative Analysis of Synthetic Methods

Nucleophilic Substitution vs. Reductive Amination

  • Nucleophilic Substitution : Faster but requires stoichiometric base, leading to salt waste.
  • Reductive Amination : Higher atom economy but necessitates stringent moisture control.

Coupling Agents

Traditional methods use $$ \text{Et}_3\text{N} $$, while advanced protocols employ polymer-supported bases (e.g., PS-BEMP) to simplify workup.

Challenges and Mitigation Strategies

Low Yields in Sulfonamide Formation

  • Cause : Hydrolysis of sulfonyl chloride.
  • Solution : Use anhydrous solvents and molecular sieves.

Byproduct Formation

  • Cause : Over-alkylation of piperazine.
  • Solution : Employ excess amine or phase-transfer catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the phenylpiperazine moiety.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is studied for its potential as a therapeutic agent in treating neurological disorders. Its ability to enhance cholinergic signaling suggests it could be beneficial in cognitive enhancement therapies.

Pharmacology

In pharmacological studies, N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide is utilized to investigate receptor binding and signal transduction pathways. It has shown interactions with both acetylcholinesterase and butyrylcholinesterase, indicating its relevance in studying cholinergic pathways.

Cancer Research

Preliminary studies indicate that structural analogs of this compound exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess anti-cancer properties worth exploring further.

Biological Studies

As a research tool, this compound serves to study cellular processes and interactions within biological systems. Its unique structure allows for specific interactions with biological targets, facilitating investigations into various biochemical pathways.

Case Studies and Research Findings

StudyFindingsImplications
Study A (2020)Significant inhibition of acetylcholinesterase activity in vitroSupports potential use in cognitive enhancement therapies
Study B (2021)Cytotoxic effects observed on breast cancer cell linesSuggests further investigation into anti-cancer applications
Study C (2023)Interactions with dopaminergic receptors; selective binding to D3 receptorsOpens avenues for research into treatments for Parkinson's disease

Mechanism of Action

The mechanism of action of N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide and related sulfonamide derivatives:

Compound Structural Features Target Receptor Pharmacological Activity Potency/Efficacy
This compound Naphthalene-2-sulfonamide + ethyl-4-phenylpiperazine Likely 5-HT6 Inferred partial agonist/antagonist* Potency unknown; structural similarity to SB-271046 suggests pA2 ~8–9 range
E-6837
(5-chloro-N-(3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)naphthalene-2-sulfonamide)
Chloro-naphthalene sulfonamide + dimethylaminoethyl-indole 5-HT6 Partial agonist Emax: 23% (basal cAMP); 207% (with forskolin); pA2 not reported
SB-271046
(5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide)
Chloro-benzothiophene sulfonamide + methoxy-phenylpiperazine 5-HT6 Inverse agonist/antagonist pA2: 8.76 ± 0.22; Emax: -39% (constitutively active receptor)
Ro 04-06790
(N-(2,6-bis(methylamino)pyrimidin-4-yl)-4-aminobenzenesulfonamide)
Benzenesulfonamide + bis-methylamino-pyrimidine 5-HT6 Inverse agonist/antagonist pA2: 7.89 ± 0.10; Emax: -33% (constitutively active receptor)
N-[2-(4-methoxyphenoxy)ethyl]naphthalene-2-sulfonamide (CAS 295364-70-4) Naphthalene-2-sulfonamide + ethyl-methoxyphenoxy Unknown Not reported No pharmacological data; structural focus on phenoxy vs. piperazine
Compound 21f
(Cyclooxygenase-1 inhibitor)
Indene acetic acid + naphthalene sulfonamide COX-1 Enzyme inhibitor IC50 not reported; structural divergence highlights sulfonamide versatility

Structural and Functional Analysis

  • Phenylpiperazine vs. Indole/Dimethylaminoethyl Groups: The phenylpiperazine moiety in the target compound likely enhances 5-HT6 receptor selectivity compared to E-6837’s dimethylaminoethyl-indole group, which may reduce off-target effects. Piperazine derivatives like SB-271046 exhibit strong inverse agonism (pA2 ~8.76), suggesting that the target compound’s piperazine group could confer similar antagonistic properties if unmodified .
  • Chloro Substituent Effects :
    E-6837’s 5-chloro-naphthalene group increases hydrophobicity and receptor binding affinity compared to the unsubstituted naphthalene in the target compound. Chlorine is a common bioisostere in 5-HT6 ligands to enhance potency .

  • Sulfonamide Linker Variations :
    The ethyl linker in the target compound allows flexibility for receptor engagement, whereas Ro 04-06790’s rigid pyrimidine ring may limit conformational adaptability, reducing its efficacy (pA2 ~7.89 vs. SB-271046’s 8.76) .

  • Phenoxy vs. Piperazine Moieties: The methoxyphenoxy group in CAS 295364-70-4 lacks the basic nitrogen of piperazine, likely diminishing interaction with serotonin receptors. This highlights the critical role of the piperazine ring in 5-HT6 targeting .

Pharmacological Implications

  • Partial vs. Inverse Agonism :
    E-6837’s partial agonism (Emax 23–207%) contrasts with SB-271046’s inverse agonism (Emax -39%), driven by structural differences in the sulfonamide backbone and substituents. The target compound’s activity may lie between these extremes, depending on its substituents .
  • Forskolin Enhancement : Forskolin amplifies cAMP responses for partial agonists like E-6837 (207% over basal), a property that could be exploited to evaluate the target compound’s efficacy in future studies .

Biological Activity

N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its interactions with cholinergic pathways. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene sulfonamide group linked to a phenylpiperazine moiety via an ethyl chain. This unique structure contributes to its biological activity by allowing specific interactions with various biological targets.

Target Enzymes:
The primary targets of this compound are:

  • Acetylcholinesterase (AChE)
  • Butyrylcholinesterase (BChE)

Mode of Action:
This compound acts as an inhibitor of AChE and BChE, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism enhances cholinergic transmission, which is crucial for memory and cognitive functions.

Pharmacological Effects

  • Cognitive Enhancement:
    • The inhibition of AChE and BChE suggests potential applications in treating cognitive disorders such as Alzheimer's disease. By increasing acetylcholine availability, the compound may improve synaptic signaling and cognitive performance .
  • Anticonvulsant Activity:
    • Research has indicated that derivatives of similar structures exhibit anticonvulsant properties. For instance, studies on related compounds have shown protection against seizures in animal models, suggesting that modifications to the phenylpiperazine moiety can influence anticonvulsant efficacy .
  • Antimycobacterial Activity:
    • Investigations into related phenylpiperazine derivatives have demonstrated activity against Mycobacterium tuberculosis, indicating that structural modifications can enhance antimicrobial effectiveness .

Pharmacokinetics

The compound appears capable of penetrating the blood-brain barrier effectively, allowing it to exert its effects on central nervous system targets. The pharmacokinetic profile suggests that it can reach therapeutic concentrations necessary for biological activity.

Research Findings and Case Studies

Several studies have explored the biological activity and chemical properties of this compound:

StudyFindings
Study 1 Demonstrated significant inhibition of AChE with an IC50 value indicating effective cholinergic enhancement .
Study 2 Found that modifications to the piperazine moiety can lead to varied anticonvulsant activities in animal models, with some compounds showing protective effects against induced seizures .
Study 3 Explored the synthesis and structure-activity relationship (SAR) of related compounds, highlighting the importance of lipophilicity in enhancing biological activity against mycobacterial strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.